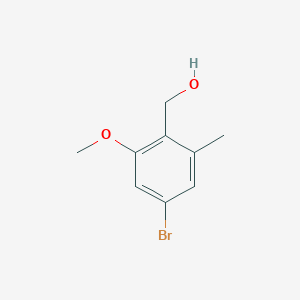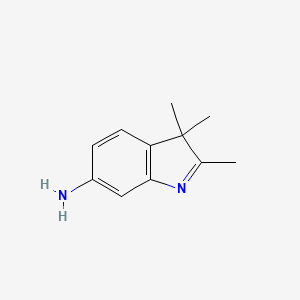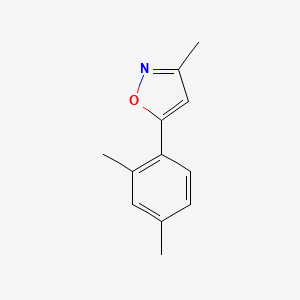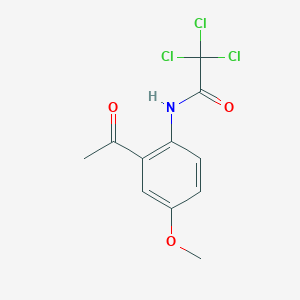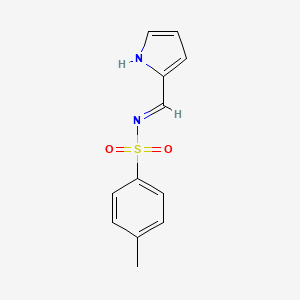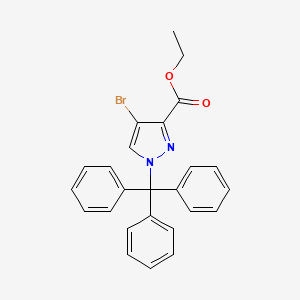![molecular formula C18H27N3O4 B13661032 Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate is a complex organic compound that features a picolinate ester linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate typically involves multiple steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions at the amine site.
Coupling with picolinic acid: The Boc-protected piperidine is then coupled with picolinic acid or its derivatives under conditions that promote ester formation. Common reagents for this step include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(Boc-amino)picolinate: Similar structure but lacks the piperidine ring.
Methyl 4-(Boc-amino)picolinate: Similar but with different substitution on the picolinate ring.
Eigenschaften
Molekularformel |
C18H27N3O4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
methyl 4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-14-6-5-9-21(12-14)11-13-7-8-19-15(10-13)16(22)24-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
GVTOTSXHWNQXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


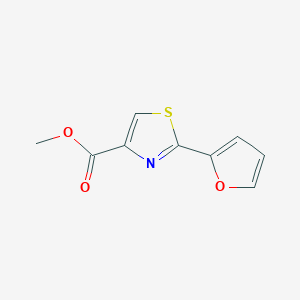
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)


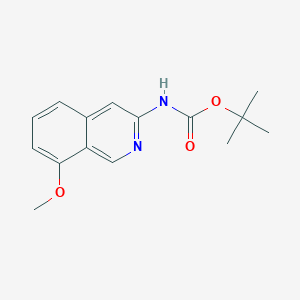
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
